molecular formula BaMnO2 B576861 Barium manganese oxide CAS No. 12737-09-6

Barium manganese oxide

Cat. No.: B576861
CAS No.: 12737-09-6
M. Wt: 224.263
InChI Key: CDTSJTCJCHLEDD-UHFFFAOYSA-N
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Description

Barium manganese oxide represents a class of inorganic compounds of significant interest in scientific research, primarily for its oxidizing and catalytic properties. One well-established form, Barium Manganate (BaMnO₄), is recognized as a powerful yet selective oxidant in organic synthesis. It efficiently converts primary and secondary alcohols to carbonyl compounds (aldehydes and ketones) and can transform diols to lactones, thiols to disulfides, and aromatic amines to azo-compounds . Its advantages include being indefinitely stable for storage under dry conditions and often providing cleaner reactions with substrate-to-oxidant ratios closer to theoretical yields compared to other common reagents like manganese dioxide (MnO₂) . Beyond traditional synthesis, this compound perovskites (BaxMnO₃) are a major focus in cutting-edge environmental catalysis research. These materials show exceptional promise for the oxidation of toxic carbon monoxide (CO) . Studies demonstrate that by tuning the barium content, researchers can engineer oxygen vacancies and modify the Mn(IV)/Mn(III) ratio within the perovskite structure, which directly enhances reducibility and optimizes catalytic performance for CO oxidation under conditions resembling automotive exhaust . The compound's utility extends to environmental remediation, where related biogenic manganese oxides have been shown to preferentially and irreversibly sequester barium ions (Ba²⁺) from aqueous solutions, highlighting a natural interaction relevant for wastewater treatment strategies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12737-09-6

Molecular Formula

BaMnO2

Molecular Weight

224.263

IUPAC Name

barium(2+);manganese(2+);oxygen(2-)

InChI

InChI=1S/Ba.Mn.2O/q2*+2;2*-2

InChI Key

CDTSJTCJCHLEDD-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[Mn+2].[Ba+2]

Synonyms

Barium manganese oxide

Origin of Product

United States

Comparison with Similar Compounds

Manganese Dioxide (MnO₂)
Property Barium Manganate(VI) (BaMnO₄) Manganese Dioxide (MnO₂)
Formula BaMnO₄ MnO₂
Mn Oxidation State +6 +4
Structure Tetrahedral (isolated MnO₄²⁻) Rutile or amorphous
Applications Organic synthesis oxidizer Batteries, pigments, catalysts
Preparation Oxidation of BaMnO₃ or KMnO₄ reaction Mining or electrolysis of Mn²⁺
Stability Stable below 1100°C Thermally stable up to 535°C

Key Differences :

  • BaMnO₄’s +6 Mn enables stronger oxidative capacity than MnO₂’s +4 Mn, making it superior in selective oxidations .
  • MnO₂ is cheaper and widely used in industrial catalysis, whereas BaMnO₄ is niche but more efficient .
Potassium Permanganate (KMnO₄)
Property Barium Permanganate(VII) (Ba(MnO₄)₂) Potassium Permanganate (KMnO₄)
Formula Ba(MnO₄)₂ KMnO₄
Mn Oxidation State +7 +7
Solubility Low in water High in water
Applications Limited due to instability Disinfectant, redox titrations
Preparation AgMnO₄ + BaCl₂ → Ba(MnO₄)₂ MnO₂ electrolysis in KOH

Key Differences :

  • KMnO₄’s water solubility and stability make it preferable for aqueous reactions, while Ba(MnO₄)₂’s insolubility restricts its utility .
Lithium Manganese Oxide (LiMn₂O₄)
Property Barium Manganate(VI) (BaMnO₄) Lithium Manganese Oxide (LiMn₂O₄)
Formula BaMnO₄ LiMn₂O₄
Mn Oxidation State +6 +3.5 (average)
Structure Isolated MnO₄²⁻ units Spinel
Applications Organic synthesis Lithium-ion battery cathodes
Conductivity Insulator Ionic/electronic conductor

Key Differences :

  • LiMn₂O₄’s mixed Mn³⁺/Mn⁴⁺ states enable reversible lithium intercalation, critical for batteries, while BaMnO₄’s +6 Mn is redox-static in its applications .
Barium Hypomanganate (Ba₃(MnO₄)₂)
Property Barium Manganate(VI) (BaMnO₄) Barium Hypomanganate (Ba₃(MnO₄)₂)
Formula BaMnO₄ Ba₃(MnO₄)₂
Mn Oxidation State +6 +5
Preparation Oxidation of Mn²⁺/³⁺ MnO₂ + BaO at 900°C
Applications Oxidation reactions Rare; intermediate in synthesis

Key Differences :

  • Hypomanganate’s +5 Mn is less stable, limiting its standalone applications compared to BaMnO₄ .
Table 1: Structural and Functional Comparison
Compound Mn Oxidation State Key Application Thermal Stability
BaMnO₄ +6 Organic oxidations < 1100°C
MnO₂ +4 Batteries, catalysts < 535°C
KMnO₄ +7 Disinfection Stable up to 240°C
LiMn₂O₄ +3.5 Lithium-ion batteries High (> 500°C)

Q & A

Q. What are the standard synthesis methods for barium manganese oxides, and how do reaction conditions influence phase purity?

Barium manganese oxides (e.g., BaMnO₃, BaMnO₄) are typically synthesized via solid-state reactions or precipitation. For example:

  • Solid-state synthesis : Heating stoichiometric mixtures of BaCO₃ and MnO₂ at 800–1200°C under controlled atmospheres (e.g., O₂ or inert gas) to form BaMnO₃ or BaMnO₄ .
  • Precipitation methods : Alkaline co-precipitation of Ba²⁺ and Mn precursors (e.g., Mn(NO₃)₂) to yield layered structures like birnessite analogs .
    Key considerations : Phase purity depends on temperature, oxygen partial pressure, and cooling rates. For example, BaMnO₄ forms at lower temperatures (800°C) with excess O₂, while BaMnO₃ requires higher temperatures (1200°C) .

Q. How can researchers address discrepancies in reported crystallographic data for barium manganese oxides?

Conflicting structural data often arise from differences in synthesis conditions or analytical techniques. To resolve this:

  • Use Rietveld refinement of XRD data to confirm crystal symmetry (e.g., hexagonal vs. cubic perovskites).
  • Cross-validate with Raman spectroscopy (e.g., Mn-O stretching modes at 500–700 cm⁻¹) and XANES to probe Mn oxidation states (+3, +4, or +6) .
  • Reference ionic radii tables (e.g., Shannon-Prewitt radii) to predict cation coordination environments. For example, Ba²⁺ (1.61 Å, 12-coordinate) and Mn⁴⁺ (0.53 Å, octahedral) influence perovskite lattice parameters .

Q. What safety protocols are critical when handling barium manganese oxides?

  • Inhalation risks : Barium compounds (e.g., BaO) are toxic; use fume hoods and NIOSH-approved respirators during synthesis .
  • Waste disposal : Treat as hazardous waste due to Mn and Ba toxicity. Neutralize acidic solutions before disposal .

Advanced Research Questions

Q. How do doping strategies (e.g., Cu²⁺, Pt) enhance the catalytic activity of barium manganese oxides in environmental applications?

Doping modifies redox properties and surface reactivity:

  • Cu-doped birnessite : Enhances oxygen reduction reaction (ORR) activity by stabilizing Mn³⁺/Mn⁴⁺ cycles, as shown in Table 4 of .
  • Pt nanoparticles : Improve CO oxidation via spillover effects. For example, Pt-milled MnOₓ exhibits 90% CO conversion at 150°C .
    Methodological tip : Use XPS to quantify dopant oxidation states and BET analysis to correlate surface area with activity .

Q. What computational approaches are used to predict the electronic structure of barium manganese oxides?

  • DFT calculations : Model bandgap tuning in BaMnO₃ perovskites by varying Mn oxidation states. For example, Mn⁴⁺ in octahedral sites creates a 1.2 eV bandgap suitable for photocatalysis .
  • Molecular dynamics (MD) : Simulate ion diffusion pathways in BaMnO₄ for battery applications .

Q. How can researchers reconcile conflicting kinetic data in oxidation reactions catalyzed by barium manganese oxides?

Contradictions often arise from undefined active sites or pH-dependent mechanisms. To address this:

  • Perform in situ FTIR to identify surface intermediates (e.g., Mn–O– radicals).
  • Use Langmuir-Hinshelwood models to distinguish adsorption-limited vs. reaction-limited kinetics, as demonstrated in fluoroquinolone oxidation studies .

Emerging Research Directions

Q. What are the challenges in scaling up nanosized barium manganese oxides for industrial catalysis?

  • Agglomeration : Ball-milled nanosized MnOₓ (e.g., M200, M450) loses surface area after 10 cycles. Mitigate via silica coating .
  • Synthesis reproducibility : Document exact milling times (e.g., 12 hr for 20 nm particles) and annealing atmospheres .

Q. How does ion intercalation in layered barium manganese oxides affect supercapacitor performance?

  • Electrochemical testing : Cyclic voltammetry in 1M H₂SO₄ shows capacitance retention >80% after 5000 cycles for MnOₓ-D/CP electrodes .
  • In situ XRD : Monitor structural changes during K⁺ intercalation, which expands interlayer spacing by 0.3 Å .

Data Contradiction Analysis

Q. Why do different studies report varying Mn oxidation states in BaMnOₓ under similar conditions?

  • Sample history : Prolonged air exposure reduces surface Mn⁴⁺ to Mn³⁺. Always characterize freshly synthesized samples .
  • Analytical limits : EPR may miss Mn³⁺ in antiferromagnetic phases. Combine with Mössbauer spectroscopy for accuracy .

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